![molecular formula C13H18N2O2 B1488974 (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone CAS No. 2098123-41-0](/img/structure/B1488974.png)
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone
Overview
Description
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone, also known as AMPM, is an organic compound belonging to the class of pyrrolidines. It was first synthesized in 2007 by the group of K. C. Nicolaou and has since been studied extensively for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. AMPM has been found to have a wide range of biological and biochemical activities, including anti-inflammatory, anti-tumor, and antiviral activities. In addition, it has been investigated for its potential applications in drug delivery and drug design.
Scientific Research Applications
Biochemical Metabolite Analysis
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone and its derivatives can play a role in the analytical chemistry of metabolites in biological systems. For example, studies have involved the identification and quantification of related compounds in cerebrospinal fluid and urine, contributing to our understanding of biochemical pathways and the metabolism of therapeutic agents in Parkinsonian patients (Muskiet et al., 1978).
Neurochemistry and Psychopharmacology
Compounds structurally related to (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone have been extensively studied for their psychopharmacological properties and neurochemical pathways. Research has delved into the complex metabolism of such compounds in vivo, revealing intricate interactions with neurotransmitter systems and metabolic pathways, as seen in studies involving synthetic cannabinoid receptor agonists and their effects on urine metabolic patterns (Hutter et al., 2013).
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(4-methoxy-3-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-10(3-4-12(9)17-2)13(16)15-6-5-11(14)8-15/h3-4,7,11H,5-6,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHCQOVDXXJOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC(C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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